

# The Therapeutic Potential of Bezisterim in Parkinson's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current therapies primarily focus on symptomatic relief, leaving a critical unmet need for disease-modifying treatments. **Bezisterim** (formerly NE3107), an orally bioavailable, blood-brain barrier-permeable small molecule, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the therapeutic potential of **Bezisterim** in Parkinson's disease, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols.

# Introduction: The Multifaceted Pathology of Parkinson's Disease

The pathology of Parkinson's disease is complex, involving not only the degeneration of dopaminergic neurons but also chronic neuroinflammation and insulin resistance within the brain.[1] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF- $\alpha$ ), are believed to play a pivotal role in the inflammatory cascade that contributes to neuronal damage.[2][3] This neuroinflammation, coupled with impaired insulin signaling, creates a vicious cycle that exacerbates disease progression.[4] This highlights the potential of therapies that can



simultaneously target both inflammation and insulin resistance as novel treatment avenues for Parkinson's disease.[4]

# Bezisterim: A Novel Anti-Inflammatory and Insulin-Sensitizing Agent

**Bezisterim** is a synthetic analogue of androstenetriol that exhibits both anti-inflammatory and insulin-sensitizing properties.[5] A key feature of **Bezisterim** is its ability to cross the bloodbrain barrier, allowing it to exert its effects directly within the central nervous system.[2][4][6] It is an oral small molecule that is not immunosuppressive and has a low risk of drug-drug interactions.[4][7]

#### **Mechanism of Action**

**Bezisterim**'s therapeutic effects are attributed to its ability to modulate key inflammatory signaling pathways. It selectively inhibits the activation of extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF- $\kappa$ B), which are stimulated by pro-inflammatory signals. [2][4][6] This targeted inhibition prevents the overproduction of inflammatory mediators, including TNF- $\alpha$ , without interfering with the normal, homeostatic functions of ERK and NF- $\kappa$ B that are essential for processes like insulin signaling and neuron growth.[2][8]

The proposed mechanism of action involves the binding of **Bezisterim** to ERK, which in turn modulates the NF-kB signaling cascade.[2][4] This selective inhibition of pro-inflammatory signaling pathways is believed to be responsible for the observed clinical improvements in various disease indications, including Parkinson's disease.[6]

Bezisterim's Proposed Mechanism of Action.

# Preclinical Evidence Animal Models

Preclinical studies in various animal models have demonstrated the neuroprotective and symptomatic-relief potential of **Bezisterim** in the context of Parkinson's disease.

Rodent Models: In mouse models of Parkinson's disease, Bezisterim was shown to protect
against the loss of dopaminergic neurons.[9] It also demonstrated efficacy in restoring
muscle control, with effects comparable to the standard-of-care medication, levodopa.[2]



Non-Human Primate Models: In marmoset monkeys with induced Parkinsonism, the
combination of Bezisterim and levodopa resulted in the greatest improvement in motor
control.[2] Notably, this combination therapy also led to a reduction in levodopa-induced
dyskinesia, a common and debilitating side effect of long-term levodopa treatment.[2][3]
Furthermore, Bezisterim treatment was associated with the survival of twice as many
neurons in the substantia nigra compared to placebo, suggesting a neuroprotective effect.[2]

**Preclinical Data Summary** 

| Model System             | Key Findings                                                                                                                                     | Reference |
|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rodent Models            | Protected against dopaminergic neuron loss; Restored muscle control comparable to levodopa.                                                      | [9],[2]   |
| Non-Human Primate Models | Improved motor control in<br>combination with levodopa;<br>Reduced levodopa-induced<br>dyskinesia; Promoted survival<br>of dopaminergic neurons. | [2],[3]   |

## **Clinical Development**

**Bezisterim** has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in patients with Parkinson's disease.

## Phase 1/2 Clinical Trial (NCT05083260)

A Phase 1/2 study completed in April 2023 assessed the safety, tolerability, and pharmacokinetics of **Bezisterim** in Parkinson's disease patients who were also receiving immediate-release levodopa/carbidopa.[6] The results, presented at the 2023 International Congress of Parkinson's Disease and Movement Disorders, showed that **Bezisterim** was well-tolerated and did not adversely affect the pharmacokinetic profile of levodopa/carbidopa.[6] Importantly, patients treated with **Bezisterim** reported significant improvements in both non-motor symptoms, such as sleep, fatigue, and restlessness, as well as motor control.[6]

## **Phase 2a Clinical Trial Data**



A Phase 2a, placebo-controlled study evaluated **Bezisterim** as an adjunctive therapy to carbidopa/levodopa.[8] The findings from this trial further support the potential of **Bezisterim** in managing both motor and non-motor symptoms of Parkinson's disease.

#### 4.2.1. Motor Symptoms

Patients treated with **Bezisterim** in combination with levodopa/carbidopa showed a clinically meaningful improvement in motor control.[4] Specifically, there was a -2.8 point advantage on the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III (Motor) score compared to patients receiving placebo with levodopa/carbidopa.[8][10] This improvement was even more pronounced in patients younger than 70 years old, with a -4.7 point advantage for the **Bezisterim**-treated group.[8][10] Furthermore, 30% of patients treated with **Bezisterim** experienced improved mobility upon waking, achieving motor scores after their first morning dose that were as good as or better than their scores after levodopa/carbidopa treatment at the study's start; no such improvement was seen in the placebo group (p=0.02). [10]

#### 4.2.2. Non-Motor Symptoms

The study also demonstrated significant improvements in non-motor symptoms.[11]

| Non-Motor<br>Symptom Domain<br>(NMSS) | Bezisterim Group<br>Improvement | Placebo Group<br>Change     | p-value |
|---------------------------------------|---------------------------------|-----------------------------|---------|
| Sleep/Fatigue                         | -2.4 points                     | +1.0 points<br>(worsening)  | 0.0159  |
| Restlessness in Legs                  | -0.89 points                    | +0.99 points<br>(worsening) | 0.0321  |

Improvements in the sleep/fatigue domain were also correlated with improvements in motor scores (r=0.51; p=0.0259).[8][10]

# Ongoing Phase 2 SUNRISE-PD Trial (NCT05227820)



BioVie has initiated the SUNRISE-PD trial, a Phase 2 study designed to assess the efficacy of **Bezisterim** in patients with early-stage Parkinson's disease who have had minimal exposure to levodopa/carbidopa.[6][12] This multicenter, randomized, double-blind, placebo-controlled trial will enroll approximately 60 patients who will receive either 20 mg of **Bezisterim** or a placebo twice daily for 12 weeks.[6][12] The primary endpoint is the change in the MDS-UPDRS Part III score at week 12.[6] Topline data from the SUNRISE-PD trial are anticipated in late 2025 or early 2026.[4][12]



Click to download full resolution via product page

Clinical Development Workflow of **Bezisterim** in Parkinson's Disease.

## **Experimental Protocols**

Detailed experimental protocols for the preclinical and clinical studies are essential for the replication and validation of findings. While specific, granular details are often proprietary, the following outlines the general methodologies employed in the investigation of **Bezisterim**.

## **Preclinical In Vivo Models**

MPTP-Induced Mouse Model of Parkinson's Disease:



- Objective: To assess the neuroprotective effects of Bezisterim.
- Methodology:
  - Male C57BL/6 mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism.
  - A cohort of mice receives Bezisterim orally at varying doses, either prior to, during, or after MPTP administration. A control group receives a vehicle.
  - Behavioral assessments (e.g., rotarod test, open field test) are conducted to measure motor function.
  - Post-mortem analysis of brain tissue includes immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and striatum.
  - Levels of inflammatory markers (e.g., TNF- $\alpha$ , IL-1 $\beta$ ) in brain homogenates are measured using ELISA.
- MPTP-Induced Marmoset Model of Parkinson's Disease:
  - Objective: To evaluate the effects of **Bezisterim** on motor symptoms and levodopainduced dyskinesia.
  - Methodology:
    - Common marmosets (Callithrix jacchus) are treated with MPTP to induce a stable parkinsonian state.
    - Animals are treated with levodopa to induce dyskinesia.
    - Bezisterim is administered orally in combination with levodopa.
    - Motor disability and dyskinesia are scored by trained observers using a validated rating scale.
    - Locomotor activity is monitored using automated systems.



## **Clinical Trial Protocol (SUNRISE-PD - General Outline)**

- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Inclusion Criteria:
  - Diagnosis of early-stage Parkinson's disease.
  - Minimal or no prior treatment with levodopa or other dopamine agonists.
  - Age between 40 and 80 years.
- Exclusion Criteria:
  - Atypical parkinsonism.
  - Significant cognitive impairment.
  - Uncontrolled medical conditions.
- Intervention:
  - Bezisterim 20 mg administered orally twice daily.
  - Matching placebo administered orally twice daily.
- Primary Outcome Measure:
  - Change from baseline in the MDS-UPDRS Part III score at week 12.
- Secondary Outcome Measures:
  - Changes in non-motor symptoms (assessed by NMSS).
  - Changes in quality of life (assessed by PDQ-39).
  - Safety and tolerability assessments.



- Data Analysis:
  - The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in the MDS-UPDRS Part III score at week 12, with treatment as a factor and baseline score as a covariate.

### **Conclusion and Future Directions**

**Bezisterim** represents a promising, novel therapeutic approach for Parkinson's disease with a unique dual mechanism of action targeting both neuroinflammation and insulin resistance. Preclinical data have demonstrated its potential for neuroprotection and symptomatic improvement, and clinical trials have provided encouraging evidence of its safety and efficacy in improving both motor and non-motor symptoms. The ongoing SUNRISE-PD trial will be crucial in further elucidating the role of **Bezisterim** in the management of early-stage Parkinson's disease. Future research should continue to explore the long-term disease-modifying potential of **Bezisterim** and its place in the evolving landscape of Parkinson's disease therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. bioviepharma.com [bioviepharma.com]
- 3. q4live.s205.clientfiles.s3-website-us-east-1.amazonaws.com [q4live.s205.clientfiles.s3-website-us-east-1.amazonaws.com]
- 4. BioVie Inc. BioVie Initiates SUNRISE-PD Clinical Trial Assessing Bezisterim in Early Parkinson's Disease with First Patient Enrolled [investors.bioviepharma.com]
- 5. Bezisterim Wikipedia [en.wikipedia.org]
- 6. cndlifesciences.com [cndlifesciences.com]



- 7. BioVie Inc. BioVie Announces Data Highlighting Bezisterim's Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]
- 8. BioVie Inc. BioVie's Bezisterim Demonstrates Potential Improvements in Sleep/Fatigue and Restless Leg Symptoms for Parkinson's Disease Patients [investors.bioviepharma.com]
- 9. alzforum.org [alzforum.org]
- 10. BioVie's Bezisterim Shows Promise for Parkinson's Sleep, Fatigue, and Restless Leg Symptoms [synapse.patsnap.com]
- 11. neurologylive.com [neurologylive.com]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- To cite this document: BenchChem. [The Therapeutic Potential of Bezisterim in Parkinson's Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683261#investigating-the-therapeutic-potential-of-bezisterim-in-parkinson-s-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com